molecular formula Unknown B1193085 LY3007113

LY3007113

カタログ番号 B1193085
分子量: 0.0
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Dual Kinase and BET-Bromodomain Inhibition

LY294002, a compound closely related to LY3007113, has been identified as a dual kinase and BET-bromodomain inhibitor. It targets the BET bromodomain proteins BRD2, BRD3, and BRD4, which are structurally unrelated to PI3K. This highlights the potential of LY3007113 and its analogs in modulating cell signaling pathways and cancer-related processes (Dittmann et al., 2014).

Apoptosis Sensitization in Cancer Cells

LY303511, an analog of LY3007113, has shown promising results in sensitizing cancer cells to TRAIL-induced apoptosis. It achieves this by inducing production of reactive oxygen species (ROS) and modulating cellular pathways, suggesting its potential in cancer therapy (Tucker-Kellogg et al., 2012).

Anti-Tumor Activities in RAS or BRAF Mutant Cancers

LY3009120, closely related to LY3007113, is a pan-RAF and RAF dimer inhibitor that demonstrates anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutations. This suggests its potential utility in treating cancers with these specific mutations (Peng et al., 2015).

Calcium Signaling and GPCR Activity Modulation

Studies have suggested that compounds like LY3007113 might directly affect activity of aminergic GPCRs, influencing calcium signaling mediated by these receptors. This underlines the broader impact of such compounds on cellular signaling beyond their primary targets (Kotova et al., 2020).

Antiproliferation Potential in Cancer Therapy

LY303511, an analog of LY3007113, has shown antiproliferation potential against oral cancer cells both in vitro and in vivo. This underscores the compound's potential therapeutic utility in combating certain types of cancer (Tang et al., 2019).

特性

製品名

LY3007113

分子式

Unknown

分子量

0.0

IUPAC名

Unknown

外観

Solid powder

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY3007113;  LY-3007113;  LY 3007113.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。